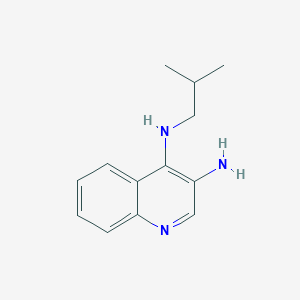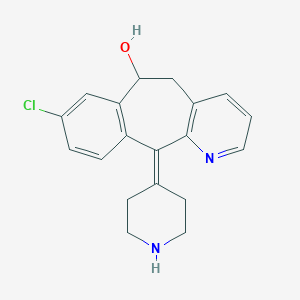
6-羟基地氯雷他定
描述
6-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine . It has a molecular formula of C19H19ClN2O and a molecular weight of 326.82 .
Molecular Structure Analysis
The IUPAC name for 6-Hydroxy Desloratadine is 13-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.03,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaen-10-ol . Further structural analysis can be performed using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
Chemical Reactions Analysis
Desloratadine is metabolized to hydroxylated active metabolites, including its main metabolite, 3-OH-desloratadine, and minor metabolites, including 5-OH-, 6-OH- and dihydroxy-desloratadine . These hydroxylated metabolites are subsequently glucuronidated to form inactive compounds .
Physical And Chemical Properties Analysis
6-Hydroxy Desloratadine has been characterized using various analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
科学研究应用
Antihistamine Activity
6-Hydroxy Desloratadine is an active metabolite of Loratadine and Desloratadine, which are new-generation antihistamines . It has the ability to inhibit the binding of pyrilamine to brain H1 receptors , which makes it effective in relieving allergy symptoms.
Immune-Regulatory Applications
6-Hydroxy Desloratadine has a tendency to distribute to specific immune-regulatory tissues . This suggests that it could play a role in modulating immune responses, potentially making it useful in the treatment of immune-related conditions.
Pharmacokinetics Research
The study of the pharmacokinetics of 6-Hydroxy Desloratadine can provide valuable insights into how the body absorbs, distributes, metabolizes, and excretes this compound . This information is crucial for determining the dosage and timing of administration in therapeutic applications.
Tissue Distribution
Research has shown that 6-Hydroxy Desloratadine and its parent compounds are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . This broad tissue distribution could have implications for the treatment of conditions affecting these organs.
Role in Allergic Inflammation
Loratadine and its metabolites, including 6-Hydroxy Desloratadine, might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis . This suggests a potential role for 6-Hydroxy Desloratadine in the treatment of allergic inflammation.
Solubility Enhancement
In an effort to overcome the problem of low solubility of Loratadine, researchers have synthesized and characterized multi-component crystalline phases with oxalic acid, including a cocrystal involving 6-Hydroxy Desloratadine . These cocrystals exhibited enhanced solubility and intrinsic dissolution rate compared to Loratadine , which could improve the bioavailability of the drug.
作用机制
Target of Action
6-Hydroxy Desloratadine is an active metabolite of Desloratadine . The primary target of 6-Hydroxy Desloratadine is the H1 receptor . This receptor plays a crucial role in the allergic response, and its antagonism leads to the relief of allergy symptoms .
Mode of Action
6-Hydroxy Desloratadine acts as a selective antagonist at the H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which is a key mediator in allergic reactions . This subsequently leads to temporary relief of the negative symptoms associated with allergies, such as nasal congestion and watery eyes .
Biochemical Pathways
The biochemical pathways affected by 6-Hydroxy Desloratadine involve the inhibition of histamine-induced effects . Histamine, when bound to the H1 receptor, can lead to various allergic symptoms. By blocking this interaction, 6-Hydroxy Desloratadine prevents the cascade of reactions that lead to these symptoms .
Pharmacokinetics
The pharmacokinetics of 6-Hydroxy Desloratadine involves its distribution in various tissues. It has been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug, but much lower with Desloratadine .
Result of Action
The result of 6-Hydroxy Desloratadine’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents the action of histamine, thereby alleviating symptoms such as nasal congestion and watery eyes .
Action Environment
The action of 6-Hydroxy Desloratadine can be influenced by various environmental factors. For instance, its distribution in various tissues can be affected by factors such as the presence of other drugs and the physiological state of the individual
安全和危害
According to the safety data sheet, 6-Hydroxy Desloratadine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment and avoid dust formation when handling this compound .
未来方向
Desloratadine, the parent compound of 6-Hydroxy Desloratadine, has been widely used to treat allergic symptoms . It stands out from other drugs in this therapeutic class because it does not cause sedative effects . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of 6-Hydroxy Desloratadine, as well as its potential therapeutic applications.
属性
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNVDYYIWHWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562428 | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy Desloratadine | |
CAS RN |
119410-05-8 | |
| Record name | 6-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

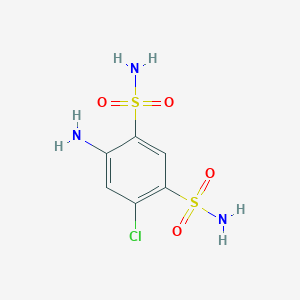

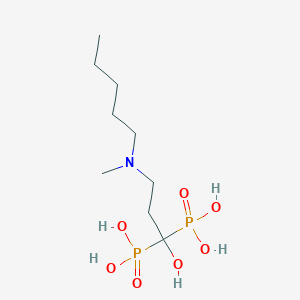
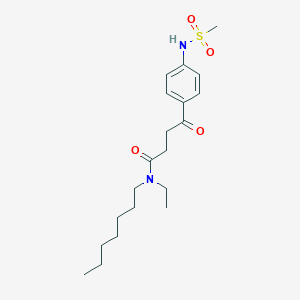
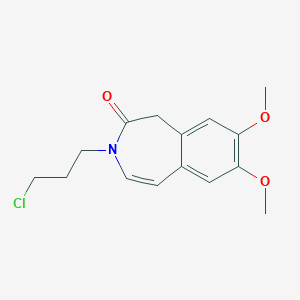
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)







